molecular formula C10H11Cl2NO4S B2759003 Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate CAS No. 432011-20-6

Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2759003
CAS No.: 432011-20-6
M. Wt: 312.16
InChI Key: JRGIBVJKXPAZNS-UHFFFAOYSA-N
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Description

Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates. These compounds are often used in various chemical reactions and have applications in different fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate typically involves the reaction of 2,3-dichloroaniline with methylsulfonyl chloride to form an intermediate, which is then reacted with glycine methyl ester. The reaction conditions usually require a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions in batch reactors. The process would be optimized for yield and purity, often involving steps like crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines.

Scientific Research Applications

Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in metabolic pathways or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate
  • Methyl N-(2,3-difluorophenyl)-N-(methylsulfonyl)glycinate

Uniqueness

Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

methyl 2-(2,3-dichloro-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-17-9(14)6-13(18(2,15)16)8-5-3-4-7(11)10(8)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGIBVJKXPAZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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